molecular formula C20H20N4O2 B2463347 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034557-92-9

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2463347
CAS No.: 2034557-92-9
M. Wt: 348.406
InChI Key: JTYRSSSWZKJUJX-UHFFFAOYSA-N
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Description

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is an organic compound that features a triazole ring, a phenyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps :

    Formation of the Triazole Ring: This is achieved through a click chemistry reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor.

    Final Coupling: The final product is obtained by coupling the triazole and pyrrolidine intermediates with phenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting specific enzymes involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets . For instance, it may inhibit enzymes such as cyclooxygenase (COX) or topoisomerase, leading to the disruption of cellular processes in microbes or cancer cells. The triazole ring is particularly important for binding to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of its structural features, which confer specific biological activities. The presence of the triazole ring, phenyl group, and pyrrolidine ring in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

2-phenoxy-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(15-26-18-9-5-2-6-10-18)23-12-11-17(13-23)24-14-19(21-22-24)16-7-3-1-4-8-16/h1-10,14,17H,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYRSSSWZKJUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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